![molecular formula C13H18O3 B14133547 6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane CAS No. 89225-13-8](/img/structure/B14133547.png)
6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[44]nonane is a chemical compound known for its unique structure, which includes a spirocyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane typically involves the reaction of 5-methylfuran-2-carbaldehyde with a suitable diol under acidic conditions to form the spirocyclic acetal. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the furan ring is substituted with different functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles like sodium hydride. The reactions are typically carried out under controlled temperatures and monitored using spectroscopic techniques.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted furan compounds. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its spirocyclic structure allows it to fit into enzyme active sites, altering their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one: This compound shares a similar furan ring structure but differs in its overall framework.
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with different functional groups and properties.
Uniqueness
6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[44]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
89225-13-8 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC名 |
9-[(5-methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C13H18O3/c1-10-4-5-12(16-10)9-11-3-2-6-13(11)14-7-8-15-13/h4-5,11H,2-3,6-9H2,1H3 |
InChIキー |
LGDNLMYFIRIDLG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)CC2CCCC23OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


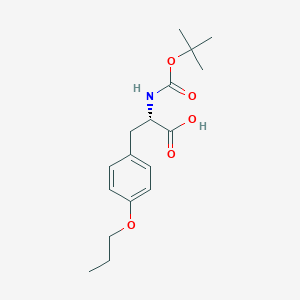
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133472.png)
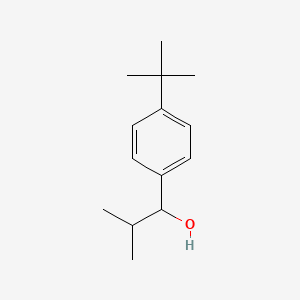
![1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B14133483.png)
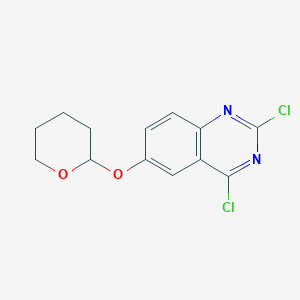
![2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride](/img/structure/B14133491.png)
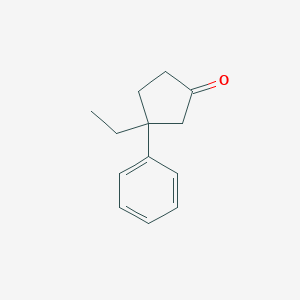
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14133507.png)

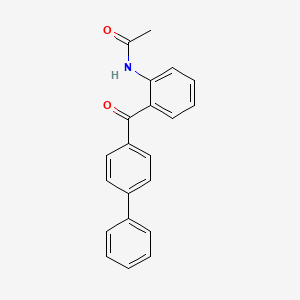
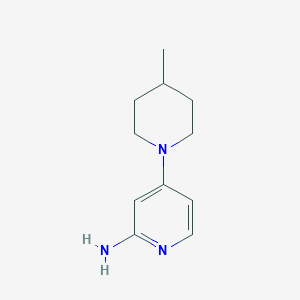
![Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl]](/img/structure/B14133532.png)
![Ethyl 4-amino-5-cyano-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxylate](/img/structure/B14133539.png)

